6-Amino-3-methyl-4-(3-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Overview
Description
Synthesis Analysis
The synthesis of similar compounds, such as 6-amino-4-aryl-3-methyl-2,4-dihydropyrano pyrazole-5-carbonitriles, has been reported. These were synthesized by a four-component one-pot reaction of methyl acetoacetate (or ethyl acetoacetate), hydrazine hydrate, arylaldehydes, and malononitrile in the presence of a phase transfer catalyst .Scientific Research Applications
Antiviral Activity
Indole derivatives, which are structurally similar to the compound , have been found to possess antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
Anti-inflammatory Activity
Indole derivatives have also been found to have anti-inflammatory properties . This suggests that “6-Amino-3-methyl-4-(3-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile” could potentially be used in the treatment of inflammatory conditions.
Anticancer Activity
Indole derivatives have shown anticancer activity . This suggests that “6-Amino-3-methyl-4-(3-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile” could potentially be used in cancer treatment.
Antioxidant Activity
Indole derivatives have been found to possess antioxidant activity . This suggests that “6-Amino-3-methyl-4-(3-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile” could potentially be used as an antioxidant.
Antimicrobial Activity
Indole derivatives have been found to possess antimicrobial activity . This suggests that “6-Amino-3-methyl-4-(3-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile” could potentially be used as an antimicrobial agent.
Green Synthesis of Pyrano[2,3-c]pyrazole Derivatives
The compound “6-Amino-3-methyl-4-(3-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile” is a pyrano[2,3-c]pyrazole derivative. These types of compounds can be synthesized using green chemistry methods . For example, a magnetically solid acid nanocatalyst based on natural silica was used for the green one-pot synthesis of pyrano[2,3-c]pyrazole derivatives .
Mechanism of Action
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
The synthesis of similar pyrazole compounds involves the reaction of aryl aldehydes, malononitrile, and 1-phenyl-3-(trifluoromethyl)-1h-pyrazol-5(4h)-one . The active methylene of 3 reacted with the electrophilic C–C double bond to give an intermediate, which underwent cyclization by the intramolecular nucleophilic attack of OH group on the cyano (CN) moiety to afford another intermediate. Finally, the expected products were obtained through isomerization .
Biochemical Pathways
Similar compounds, such as indole derivatives, are known to affect a broad range of biochemical pathways due to their interaction with multiple receptors .
Pharmacokinetics
Similar compounds, such as indole derivatives, are known to have diverse pharmacokinetic properties due to their interaction with multiple receptors .
Result of Action
Similar compounds, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
Similar compounds, such as indole derivatives, are known to be influenced by various environmental factors due to their interaction with multiple receptors .
properties
IUPAC Name |
6-amino-3-methyl-4-(3-nitrophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N5O3/c1-7-11-12(8-3-2-4-9(5-8)19(20)21)10(6-15)13(16)22-14(11)18-17-7/h2-5,12H,16H2,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBJAWVQREDWYEK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC(=CC=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301132085 | |
Record name | 6-Amino-1,4-dihydro-3-methyl-4-(3-nitrophenyl)pyrano[2,3-c]pyrazole-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301132085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-3-methyl-4-(3-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | |
CAS RN |
81000-13-7 | |
Record name | 6-Amino-1,4-dihydro-3-methyl-4-(3-nitrophenyl)pyrano[2,3-c]pyrazole-5-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81000-13-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Amino-1,4-dihydro-3-methyl-4-(3-nitrophenyl)pyrano[2,3-c]pyrazole-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301132085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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